Wee1-IN-3

Content Navigation

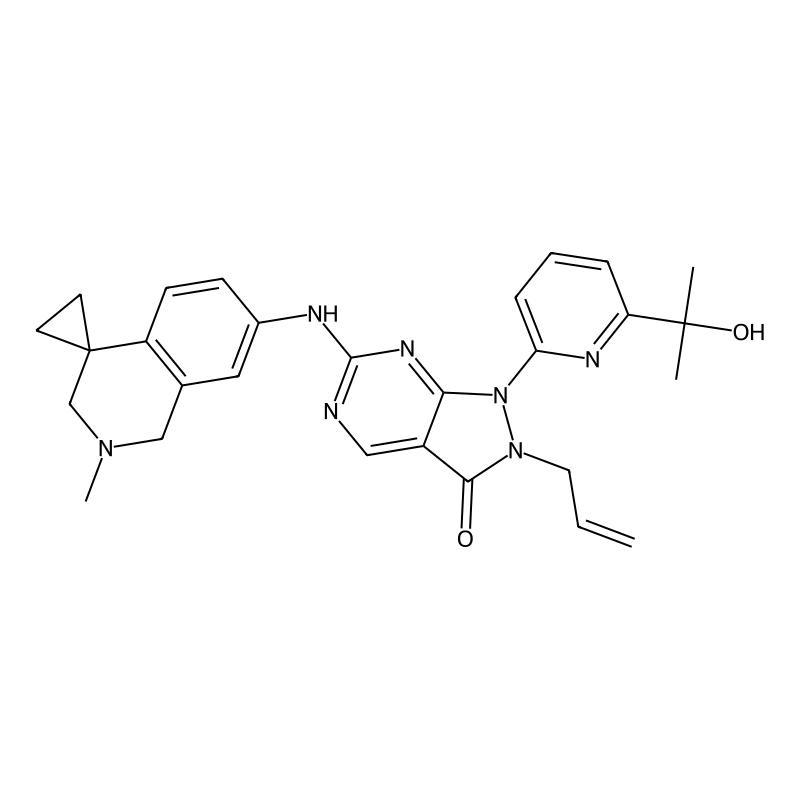

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wee1-IN-3 mechanism of action in cell cycle G2-M checkpoint

Core Mechanism of Action of WEE1-IN-3

This compound exerts its effects by directly inhibiting the WEE1 kinase. The table below summarizes its key biochemical and cellular activities:

| Aspect | Details |

|---|---|

| Target | WEE1 Kinase [1] |

| Reported IC₅₀ (Enzymatic) | < 10 nM [1] |

| Cellular IC₅₀ (Antiproliferative) | 42 nM (in NCI-H23 lung cancer cells) [1] |

| Primary Molecular Consequence | Reduction of inhibitory phosphorylation of CDK1 (on Tyr15) and CDK2 [2] [3] |

| Primary Cellular Consequence | Premature entry into mitosis, replication stress, and mitotic catastrophe [2] [3] |

The following diagram illustrates the core mechanism by which WEE1 inhibition, including by this compound, disrupts the G2-M checkpoint:

WEE1 inhibition forces mitotic entry with DNA damage, causing cell death.

Established Experimental Models for WEE1 Inhibition

The following methodologies, commonly used to study WEE1 inhibitors like AZD1775, are relevant for characterizing any WEE1 inhibitor, including this compound.

| Assay Type | Key Readouts & Protocols |

|---|

| Cell Viability/Proliferation | Protocol: Treat cells with compound for up to 4 days. Measure viability using assays like CellTiter-Glo (luminescence-based ATP quantitation) [4] [1]. Readout: IC₅₀ values for anti-proliferative activity [1]. | | Cell Cycle Analysis | Protocol: Treat cells, then fix, stain DNA with propidium iodide (PI) or DAPI, and analyze via flow cytometry. Pulse with EdU or BrdU to identify S-phase cells [5]. Readout: Increased G2/M population post-inhibition; emergence of >4N DNA content (mitotic catastrophe) [5]. | | DNA Damage & Replication Stress | Protocol: Immunoblotting or immunofluorescence using phospho-specific antibodies [6] [5]. Readout: Increased γH2AX (marker of DNA double-strand breaks) and phospho-RPA2 (marker of replication stress) [5]. | | CDK1 Phosphorylation Status | Protocol: Immunoblotting of cell lysates with antibodies against CDK1 pTyr15 and total CDK1 [5]. Readout: Decreased CDK1 pTyr15 indicates successful target engagement by WEE1 inhibitor [2] [5]. | | Clonogenic Survival Assay | Protocol: Treat cells with compound for a defined period, then wash out and allow cells to form colonies for 1-3 weeks. Stain and count [7]. Readout: Long-term cytotoxic effects and ability to halt proliferative capacity [7]. |

Key Contexts for Enhanced Efficacy

Research on other WEE1 inhibitors suggests that this compound's activity could be enhanced in specific biological contexts, which are valuable to explore in experiments:

- TP53 Mutant Cancers: Tumor cells lacking functional p53 are deficient in the G1/S checkpoint and rely heavily on the G2/M checkpoint for DNA repair, making them particularly vulnerable to WEE1 inhibition [8] [3].

- Replication Stress: WEE1 inhibition can exacerbate existing replication stress. Combining this compound with agents that cause replication stress (e.g., gemcitabine) may yield synergistic effects [2] [4].

- Combination with Immunotherapy: Preclinical studies show that WEE1 inhibition can sensitize tumors to immune checkpoint blockade (e.g., anti-PD-1) by enhancing cytotoxic T-cell killing of cancer cells [9].

Navigating Information Gaps

The most current and comprehensive mechanistic studies in the available literature focus on clinical-stage WEE1 inhibitors (e.g., AZD1775). While this compound is a potent tool compound, its specific characterization in complex models is not detailed in these search results.

To build a complete whitepaper, you may need to:

- Consult specialized scientific databases like patent literature for the original source of this compound's discovery.

- Conduct original experiments using the protocols above to generate novel data specific to this compound in your disease models of interest.

References

- 1. This compound | Wee1 Inhibitor [medchemexpress.com]

- 2. A WEE1 family business: regulation of mitosis, cancer ... [jhoonline.biomedcentral.com]

- 3. Recent Advances of WEE1 Inhibitors and Statins in ... [frontiersin.org]

- 4. Combined inhibition of Wee1 and Chk1 as a therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive multi-omics analysis reveals WEE1 as a ... [nature.com]

- 6. Wee1 promotes cell proliferation and imatinib resistance in ... [pmc.ncbi.nlm.nih.gov]

- 7. WEE1 inhibitors synergise with mRNA translation defects ... [nature.com]

- 8. An update of predictive biomarkers related to WEE1 inhibition ... [pmc.ncbi.nlm.nih.gov]

- 9. WEE1 kinase inhibition reverses G2/M cell cycle ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide to Wee1 Kinase Structure and ATP-Binding Site for Inhibitor Design

Executive Summary

Wee1 kinase is a crucial regulator of cell cycle progression, acting primarily at the G2/M checkpoint to prevent mitotic entry through inhibitory phosphorylation of CDK1. Its overexpression in various cancers and role in DNA damage response make it a promising therapeutic target. This guide provides a comprehensive technical overview of Wee1's structural biology, with emphasis on its ATP-binding site characteristics that enable rational inhibitor design. We summarize key structural features distinguishing Wee1 from related kinases, detail experimental and computational approaches for inhibitor development, and highlight recent advances in achieving kinome-wide selectivity. The unique DLG motif and Asn377 gatekeeper residue in Wee1's ATP-binding pocket present distinctive opportunities for designing selective inhibitors with reduced off-target effects, addressing challenges faced by earlier clinical candidates like AZD1775 (MK-1775).

Structural Biology of Wee1 Kinase

Overall Architecture and Domain Organization

Wee1 is a nuclear serine/threonine protein kinase belonging to the WEE family, which includes Wee1A (somatic), Wee2 (germ cell-specific), and Myt1 (PKMYT1, localized to Golgi/ER). The human Wee1 gene is located at chromosome 11p15.3-p15.1 and encodes a 647-amino acid protein with three primary domains:

- N-terminal regulatory domain: Contains potential proteolytic cleavage sites (PEST sequences between residues 24-126) that control intracellular half-life [1].

- Central kinase domain: Comprises the catalytic core with characteristic bilobate kinase structure.

- C-terminal regulatory domain: Involved in subcellular localization and protein-protein interactions [2].

The kinase domain follows the standard protein kinase fold consisting of an N-terminal lobe (primarily β-sheets) and a C-terminal lobe (primarily α-helices) with a catalytic cleft between them [1]. This architecture facilitates ATP binding and phosphotransferase activity.

Unique Structural Features of the ATP-Binding Site

The ATP-binding site of Wee1 contains several distinctive features that differentiate it from other kinases and provide opportunities for selective inhibitor design:

- DLG Motif: Unlike most protein kinases that feature a conserved DFG motif at the binding site, Wee1 contains a unique DLG motif (residues 463-465) that impacts Mg²⁺-ATP binding and inhibitor interactions [1].

- Gatekeeper Residue: Wee1 possesses an asparagine (Asn377) as the gatekeeper residue, which is relatively rare in the kinome where larger hydrophobic residues are more common [3] [4]. This smaller residue creates a more accessible pocket that can be exploited for selectivity.

- Glycine-Rich Loop: Located in the N-terminal lobe (residues 306-311), this flexible loop contributes to ATP binding and positioning [1].

- Large Flexible Loop: Both Wee1 and Wee2 feature an unusually large (22-26 residue) flexible loop preceding the DLG motif that connects to an antiparallel β-sheet adjacent to the hinge region. This structural element is reduced to a regular three-residue β-turn in most other kinases including Myt1 [3].

- Acidic Loops: The flexible loops in Wee1 and Wee2 are acidic (isoelectric point ~4.0), potentially influencing protein-protein interactions and subcellular localization [3].

Table 1: Key Structural Features of Wee1 Kinase Domain

| Structural Element | Residue Range | Key Characteristics | Functional Significance |

|---|---|---|---|

| Glycine-rich loop | 306-311 | GxGxxG pattern | ATP binding and positioning |

| Hinge region | 376-379 | Contains Cys379 | Inhibitor binding via backbone H-bonds |

| Gatekeeper residue | Asn377 | Small polar residue | Selectivity determinant |

| Catalytic segment | 422-433 | IVHxDLKPxNIx consensus | Catalytic activity |

| Activation segment | 462-486 | Contains DLG motif | Kinase activation state |

| DLG motif | 463-465 | Replaces typical DFG | Mg²⁺-ATP binding |

| Large flexible loop | ~22-26 residues | Acidic (pI ~4.0) | Unique to Wee1/Wee2 |

Comparative Structural Analysis of WEE Family Kinases

Structural Differences Between Wee1, Wee2, and Myt1

Although Wee1, Wee2, and Myt1 belong to the same kinase family and perform related cell cycle regulatory functions, they exhibit significant structural differences that impact inhibitor binding and selectivity:

- Gatekeeper Variations: While Wee1 and Wee2 share an asparagine gatekeeper residue, Myt1 has a threonine at the equivalent position, contributing to differential inhibitor affinity [3]. For instance, the clinical inhibitor MK-1775 (AZD1775) shows substantially weaker binding to Myt1 (Kd = 320 nM) compared to Wee1 (Kd = 13 nM) and Wee2 (Kd = 27 nM) [3].

- ATP-Bite Conservation: Residues comprising the ATP site are strictly conserved between Wee1 and Wee2 except for an Asp386-to-Ala substitution in Wee2 at the solvent-exposed front specificity pocket [3].

- Conformational Flexibility: The P-loop (residues 307-312 in Wee1) adopts a "closed" conformation in Wee2, while the C-helix (residues 338-353) shows different positioning in Myt1 compared to Wee1/Wee2 [3].

- Phosphorylation States: The kinase domains show substantial differences in autophosphorylation patterns when expressed recombinantly, with Myt1 displaying multiple phosphorylation sites while Wee1 shows minimal phosphorylation [3].

Table 2: Comparative Structural and Biochemical Properties of WEE Family Kinases

| Parameter | Wee1 | Wee2 | Myt1 (PKMYT1) |

|---|---|---|---|

| Cellular Localization | Nuclear | Nuclear | Golgi/ER |

| Gatekeeper Residue | Asn377 | Asn | Thr |

| MK-1775 Binding (Kd) | 13 nM | 27 nM | 320 nM |

| Specificity | Tyr15 of CDK1 | Tyr15 of CDK1 | Thr14 & Tyr15 of CDK1 |

| Catalytic Segment | IVHRDLKPQNIL | IVHRDLKPQNIL | VIHRDLKPSNLL |

| Large Flexible Loop | Present (22-26 aa) | Present (22-26 aa) | Reduced (3-residue β-turn) |

| Full-length Specific Activity | High (reference) | 30-fold lower than Wee1 | 10-fold lower than Wee1 |

Experimental and Computational Methodologies

Structural Biology Techniques

Determination of Wee1's structure and inhibitor interactions relies on several key experimental approaches:

- X-ray Crystallography: Cocrystal structures of Wee1 kinase domain with inhibitors (e.g., PDB entries 5V5Y for AZD1775 complex) have revealed detailed interaction patterns [3] [1]. Purified recombinant kinase domains (human Wee1 residues 251-422) expressed in E. coli show good solubility and yield crystallization-grade protein using affinity, anion exchange, and size exclusion chromatography [3].

- Isothermal Titration Calorimetry (ITC): Direct binding studies using ITC provide quantitative binding affinity measurements (Kd values) and thermodynamic parameters (enthalpy/entropy contributions) for inhibitor interactions [3].

- Mass Spectrometric Analysis: Phosphorylation mapping of purified recombinant proteins identifies autophosphorylation sites and regulatory modifications [3].

Free Energy Calculations for Selectivity Optimization

Recent advances in computational methods have enabled more efficient kinome-wide selectivity profiling:

Computational workflow for Wee1 inhibitor optimization using free energy calculations

The protein residue mutation free energy (PRM-FEP+) approach specifically addresses the challenge of achieving kinome-wide selectivity by:

- Alchemical Mutations: Transforming the Wee1 gatekeeper residue (Asn) to corresponding residues in off-target kinases while maintaining the ligand structure [4].

- Selectivity Handles: Focusing on key residue differences that contribute to binding pocket uniqueness across the kinome [4].

- Thermodynamic Cycles: Calculating free energy changes for protein mutations in the presence of specific ligands to predict binding affinity differences [4].

This approach has demonstrated sufficient accuracy (within ~1 kcal/mol) to positively impact decision-making in drug discovery projects [4].

Biochemical and Cellular Assays

Several robust experimental systems have been developed for evaluating Wee1 inhibitors:

- Kinase Activity Assays: Direct measurement of Wee1 kinase activity using CDK1-Tyr15 phosphorylation as readout [3]. Both full-length Wee1 (expressed in mammalian Expi293 cells) and kinase domain constructs can be purified to high homogeneity for enzymatic studies [3].

- Cell-Based Screening: Ultra-high throughput screening (uHTS) assays in 1,536-well plate format using Wee1-Luciferase fusion proteins in HeLa cells enable identification of stabilizers or inhibitors [5]. These assays demonstrate robust performance (Z' factor of 0.65±0.05) suitable for large compound library screening [5].

- Kinome-Wide Profiling: Pan-kinase selectivity screening using platforms like Eurofins' DiscoverX scanMAX panel (403 wild-type human kinases) identifies off-target liabilities [4].

Clinical Implications and Therapeutic Applications

Wee1 Inhibitors in Cancer Therapy

The therapeutic strategy of Wee1 inhibition exploits synthetic lethal interactions in cancer cells with specific genetic vulnerabilities:

- p53 Mutations: Present in approximately 50% of human cancers, p53 deficiencies abolish the G1/S checkpoint, making cancer cells dependent on the G2/M checkpoint controlled by Wee1 [6].

- CCNE1 Amplification: Cyclin E1 overexpression forces premature S-phase entry and increases replication stress, sensitizing cells to Wee1 inhibition [6].

- DNA Repair Defects: Cancers with homologous recombination deficiencies show enhanced sensitivity to Wee1 inhibition [6].

Table 3: Clinical-Stage Wee1 Inhibitors and Their Properties

| Inhibitor | Developer | Clinical Stage | Key Characteristics | Primary Applications |

|---|---|---|---|---|

| AZD1775 (MK-1775) | AstraZeneca/Merck | Phase II (discontinued) | First selective Wee1 inhibitor; PLK1 off-target activity | Various solid tumors |

| Debio 0123 | Debio | Phase I/II | PLK family-sparing | Advanced solid tumors |

| IMP7068 | Impact Therapeutics | Phase I | Wee1 inhibitor | Solid tumors |

| ZN-c3 | Zentalis | Phase I/II | Highly potent and selective | Advanced solid tumors |

| APR-1051 | Aprea | Phase I | Wee1 inhibitor | Hematological malignancies |

Structural Insights for Next-Generation Inhibitors

Recent structural and computational studies provide valuable insights for designing improved Wee1 inhibitors:

- Gatekeeper Engineering: Exploiting the rare Asn gatekeeper in Wee1/Wee2 versus the more common Thr/Val/Phe/Leu residues in other kinases enables selective inhibitor design [4].

- Solvent-Front Specificity: The Asp386-to-Ala difference between Wee1 and Wee2 in the solvent-exposed front pocket could be leveraged for isoform selectivity [3].

- Scaffold Diversification: Emerging chemotypes beyond the pyrazolopyrimidinone core of AZD1775 include 5,5-cores, 5,6-cores, and 6,6-cores with distinct selectivity profiles [4] [7].

- Dual Inhibitor Strategies: Simultaneous targeting of Wee1 and PKMYT1 addresses compensatory mechanisms in cancer cells [6].

Conclusion and Future Perspectives

The structural characterization of Wee1 kinase has provided critical insights for rational inhibitor design. The unique features of its ATP-binding site—particularly the DLG motif, Asn377 gatekeeper, and large flexible loop—offer distinct opportunities for developing selective therapeutic agents. Advanced computational methods like free energy calculations now enable efficient optimization of both potency and kinome-wide selectivity, addressing the limitations of earlier clinical candidates.

Future directions in Wee1 inhibitor development will likely focus on:

- Exploiting structural differences between Wee1 and Wee2 for isoform-selective inhibitors

- Designing appropriate combination therapies based on synthetic lethal interactions

- Developing dual Wee1/PKMYT1 inhibitors to prevent compensatory resistance mechanisms

- Utilizing covalent targeting strategies for prolonged pathway inhibition

- Applying structural insights to patient stratification biomarkers for precision medicine approaches

References

- 1. Structure-activity relationships of Wee1 inhibitors: A review [sciencedirect.com]

- 2. Wee1 Signaling Pathway [creative-diagnostics.com]

- 3. Structural Basis of Wee Kinases Functionality and ... [pmc.ncbi.nlm.nih.gov]

- 4. Harnessing free energy calculations for kinome-wide ... [nature.com]

- 5. An Ultra-High Throughput Cell-Based Screen for Wee1 ... [pmc.ncbi.nlm.nih.gov]

- 6. WEE-family kinases in cancer: synthetic lethal interactions ... [sciencedirect.com]

- 7. Discovery and biological evaluation of WEE1 inhibitors ... [chemrxiv.org]

Wee1-IN-3 binding affinity and specificity for Wee1 kinase

Molecular and Biological Profile of Wee1-IN-3

The table below summarizes the known quantitative data and characteristics of this compound:

| Property | Description |

|---|---|

| IC50 (Wee1) | < 10 nM [1] |

| Potency Classification | Potent [1] |

| Primary Biological Effect | Anticancer activities [1] |

| Key Regulatory Role | Serine/threonine kinase; master regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits CDK1, preventing premature mitotic entry [2]. |

| Therapeutic Rationale | Inhibition abrogates the G2/M checkpoint, forcing cancer cells with DNA damage into mitosis, leading to mitotic catastrophe and apoptosis [2]. |

Experimental Approaches for Characterization

While specific protocols for this compound were not detailed, established methodologies from research on other Wee1 inhibitors provide a framework for its characterization.

| Method | Application & Key Steps |

|---|

| Kinase Activity Assay | Purpose: Determine inhibitor potency (e.g., IC50). Example Protocol: ADP-Glo kinase assay. Measures the depletion of ATP to ADP, quantifying remaining ATP via luminescence. Wee1-IN-14 was characterized with an IC50 of 1.0 nM using this method [1]. | | Cell-Based Viability/Proliferation Assay | Purpose: Assess anti-cancer activity in cells. Example Protocol: Resazurin-based assays. Measures cell viability and metabolic activity. Used to demonstrate synergy between Wee1 inhibitors and other agents [3]. | | Computational Binding Affinity Prediction | Purpose: Rapid, high-precision prediction of binding affinity and selectivity. Example Protocol: Free Energy Perturbation calculations (FEP+). Can predict binding free energies within ~1.0 kcal/mol (~6-8 fold in potency) of experimental values. Used to profile thousands of designs for Wee1 potency and kinome-wide selectivity [4] [5]. | | Selectivity Profiling | Purpose: Identify off-target liabilities. Example Protocol: Kinome-wide scanMAX panel. Tests compound activity against 403 wild-type human kinases to generate a comprehensive selectivity profile [4]. |

The following diagram illustrates the core cellular mechanism of Wee1 and its inhibition, integrating into a DNA damage context.

> The mechanism of Wee1 inhibition forces cell cycle progression despite DNA damage.

Wee1 Inhibitors in Therapeutic Context

Wee1 is a validated oncology target, and several inhibitors are in clinical development. The table below lists key inhibitors for context.

| Inhibitor Name | Other Names | Highest Development Stage | Key Notes |

|---|---|---|---|

| Adavosertib | AZD1775, MK-1775 | Clinical Trials (Phase II) | First highly potent & selective inhibitor; associated with off-target toxicities & activation of Integrated Stress Response (ISR) [3] [6] [1]. |

| Azenosertib | ZN-c3 | Clinical Trials (Phase II) | Orally active, selective inhibitor (IC50 = 3.9 nM) [3] [1]. |

| SGR-3515 | - | Clinical Trials (Phase I) | Development candidate identified via FEP+-guided discovery; differentiated profile from competitors [5]. |

| This compound | - | Preclinical Research | Potent inhibitor (IC50 < 10 nM); anticancer activities observed in preclinical studies [1]. |

A prominent challenge with first-generation Wee1 inhibitors like Adavosertib is off-target toxicity, which is partly driven by unintended kinase inhibition and activation of the Integrated Stress Response (ISR) pathway [4] [3]. Newer strategies, including the use of PROTAC-based degraders and molecular glues, show reduced ISR activation, offering a potential path to improved therapeutic windows [3].

A Path for Further Investigation

Given the limited public data, I suggest these avenues to deepen your research:

- Consult Specialized Databases: Search commercial chemical and pharmaceutical compound databases like Schrödinger's LiveDesign platform [5] or MedChemExpress [1], which may hold more detailed data sheets.

- Review Patent Literature: The biological data for this compound likely originates from a patent. Searching patent databases using the compound name or structure could yield the original source with full experimental details.

- Explore Related Compounds: Studying the published data on clinical-stage inhibitors like Azenosertib (ZN-c3) or the computational-guided candidate SGR-3515 can provide valuable benchmarks and methodological insights [5] [1].

References

- 1. Wee1 | Inhibitors [medchemexpress.com]

- 2. WEE1 Gene [maayanlab.cloud]

- 3. WEE1 inhibitors synergise with mRNA translation defects ... [nature.com]

- 4. Harnessing free energy calculations for kinome-wide ... [pmc.ncbi.nlm.nih.gov]

- 5. High precision, computationally-guided discovery of highly ... [schrodinger.com]

- 6. WEE1 inhibitor exerts synergistic effect with KRAS G12C ... [pmc.ncbi.nlm.nih.gov]

effect of Wee1-IN-3 on CDK1 and CDK2 phosphorylation

The Core Mechanism of WEE1 Inhibition

WEE1 kinase is a key regulator of cell cycle progression. Its primary function is to phosphorylate and inhibit the activity of Cyclin-Dependent Kinases 1 and 2 (CDK1 and CDK2) by adding a phosphate group to their Tyrosine 15 (Y15) residue [1] [2]. This inhibition acts as a "brake" on the cell cycle, preventing entry into mitosis and ensuring DNA replication occurs properly and only once per cycle [1].

WEE1 inhibitors work by blocking this kinase. The expected, direct molecular consequence is a decrease in the inhibitory phosphorylation of CDK1 and CDK2 on Y15. This, in turn, leads to premature and hyperactivated CDK1/2 activity, forcing the cell into DNA replication and mitosis without adequate preparation, ultimately causing replication stress, DNA damage, and cell death [3] [4] [5].

The table below summarizes this core mechanism and its downstream cellular consequences.

| Aspect | Detailed Explanation |

|---|---|

| Primary Molecular Target | WEE1 kinase protein [1] [2]. |

| Direct Biochemical Effect | Reduction of inhibitory phosphorylation on Tyrosine 15 (Y15) of both CDK1 and CDK2 [3] [1]. |

| Consequence on Kinase Activity | Premature and hyper-activation of CDK1 and CDK2 kinase activities [3] [4]. |

| Key Downstream Effects | Unscheduled origin firing, nucleotide depletion, replication fork stalling, accumulation of DNA damage (γH2AX focus formation), forced mitotic entry, and apoptosis [3] [5] [2]. |

Experimental Evidence and Protocols

The following experimental methods are commonly used to validate the effect and efficacy of WEE1 inhibitors, as evidenced by studies on compounds like adavosertib.

Immunoblotting (Western Blot)

This is the primary method for directly assessing changes in CDK phosphorylation levels.

- Protocol Summary: Cells are treated with the WEE1 inhibitor (e.g., 1 μM adavosertib for 60-90 minutes) and then lysed [3]. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

- Key Antibodies:

- Anti-pY15-CDK1/2: To detect loss of inhibitory phosphorylation. A decrease in signal confirms the drug's on-target effect [3] [4].

- Anti-CDK1 and Anti-CDK2: Loading controls to ensure total protein levels remain constant.

- Anti-γH2AX: A marker for DNA double-strand breaks, used to confirm functional downstream consequences of CDK hyperactivation [5].

- Anti-Cleaved PARP: A marker for apoptosis, indicating cell death [4].

Functional Kinase Activity Assays

These assays measure the functional consequence of de-repressing CDKs.

- CDK Activity Inference from Phosphoproteomics: As performed in [3], cells are treated with an inhibitor, and global phosphorylation changes are measured via mass spectrometry. Phosphosites known to be targeted by CDK1/CDK2 are analyzed. A significant increase in the phosphorylation of these sites indicates elevated CDK activity.

- In vitro Kinase Assay: Immunoprecipitated CDK1 or CDK2 from treated cells is incubated with a substrate (e.g., Histone H1) and radioactive ATP. Increased substrate phosphorylation directly indicates higher CDK activity.

Cell-Based Phenotypic Assays

These methods assess the cellular outcomes of WEE1 inhibition.

- Flow Cytometry for Cell Cycle & DNA Damage:

- DNA Content Analysis (Propidium Iodide Staining): To monitor cell cycle distribution. WEE1 inhibition often leads to an accumulation of cells in S-phase and, later, in mitosis [3] [6].

- γH2AX Staining: Combined with DNA content staining, this can specifically identify S-phase cells with DNA damage following treatment [6] [5].

- Phospho-Histone H3 (Ser10) Staining: A specific marker for mitotic cells. An increase indicates abrogation of the G2/M checkpoint and unscheduled mitotic entry [5].

- Clonogenic Survival Assay: This is the gold standard for measuring long-term cell viability and reproductive death. Cells are treated with the inhibitor, allowed to grow for 10-14 days, and the number of colonies formed is counted. A significant reduction in clonogenic survival confirms the cytotoxic efficacy of the treatment [5].

Mechanism of Action Workflow

The diagram below visualizes the signaling pathway and the experimental workflow to characterize a WEE1 inhibitor's effect.

Key Considerations for Your Research

When planning your experiments with this compound, please consider the following points:

- Confirm Specificity: The effects described are based on the well-established on-target mechanism of WEE1 inhibition. It is crucial to include control experiments to rule out off-target effects of the specific this compound compound.

- Genetic Validation: For robust confirmation, consider using genetic models. As shown in [4], expressing "WEE1-resistant" mutant forms of CDK1 and CDK2 (where Y15 is mutated to a non-phosphorylatable residue) can be used to demonstrate that the cytotoxic effects of the inhibitor are specifically due to the activation of these CDKs.

- Combination Strategies: Research indicates that WEE1 inhibition is highly synergistic with defects in DNA repair pathways (e.g., Fanconi Anemia or Homologous Recombination genes) [5] and with other targeted agents, such as CHK1 inhibitors [6]. This can inform effective combination therapy strategies.

References

- 1. A WEE1 family business: regulation of mitosis, cancer ... [jhoonline.biomedcentral.com]

- 2. Targeting WEE1 Kinase for Breast Cancer Therapeutics [mdpi.com]

- 3. Temporal phosphoproteomics reveals WEE1-dependent ... [pmc.ncbi.nlm.nih.gov]

- 4. Increased activity of both CDK1 and CDK2 is necessary for ... [pmc.ncbi.nlm.nih.gov]

- 5. Functional genetic screen identifies increased sensitivity to ... [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of Wee1 and Chk1 gives synergistic ... [oncotarget.com]

Wee1-IN-3 in p53-deficient cancer cell models

Mechanism of Action in p53-Deficient Cells

In a p53-deficient cancer cell, the therapeutic effect of WEE1 inhibition can be visualized as follows. The diagram below illustrates how Adavosertib induces synthetic lethality in p53-deficient cells by forcing premature mitosis and causing replication stress.

WEE1 inhibition forces p53-deficient cells through mitosis with DNA damage, leading to cell death [1] [2].

Quantitative Data from Preclinical and Clinical Studies

The table below summarizes key efficacy data for Adavosertib from selected studies.

| Cancer Model / Type | Treatment Combination | Key Efficacy Findings / IC₅₀ | TP53 Status | Citation |

|---|---|---|---|---|

| Relapsed ALL (Ex vivo samples) | Adavosertib (Mono) | Potent anti-leukemic activity in 18/27 samples; IC₅₀ lower than clinically attainable concentrations | Independent of mutation [3] | [3] |

| Relapsed ALL | Adavosertib + Cytarabine | Highly synergistic cytotoxicity; preferential apoptosis over cell cycle arrest | Independent of mutation [3] | [3] |

| Gastric Cancer (Preclinical) | Adavosertib + Paclitaxel | More effective than paclitaxel alone in cells and mouse models | Not Exclusive [1] | [1] |

| Melanoma (Preclinical) | Adavosertib + Capivasertib (AKTi) | Synergistic inhibition of growth, induced immunogenic cell death (ICD) | Wild-type (GOF via MDM) [4] | [4] |

| Ovarian Cancer (Phase II) | Adavosertib + Gemcitabine | Improved PFS: 4.6 mo vs 3.0 mo with placebo + Gemcitabine | Platinum-Resistant [1] [2] | [1] [2] |

| Uterine Serous Carcinoma (Phase II) | Adavosertib (Mono) | Median PFS: 6.1 mo; Median Duration of Response: 9.0 mo | Not Selected [2] | [2] |

Experimental Protocols for Key Assays

Here are detailed methodologies for common experiments used to evaluate WEE1 inhibitors like Adavosertib.

Cell Viability and Proliferation Assay (AlamarBlue)

This protocol is used for dose-response curves and IC₅₀ determination [3].

- Cell Seeding: Seed cells (e.g., 8–10 × 10³ per well for cell lines) in a 96-well plate.

- Drug Treatment: Treat with a concentration gradient of Adavosertib (and other drugs for combination studies) for a set duration (e.g., 96 hours). Use technical triplicates.

- Incubation: Add resazurin-based alamarBlue reagent to each well and incubate for several hours.

- Measurement: Measure fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader.

- Analysis: Calculate relative proliferation versus vehicle control. Fit dose-response curves using non-linear regression to determine IC₅₀ values.

Ex Vivo Co-culture Model for Primary Cells

This method is ideal for testing patient-derived samples in a more physiologically relevant context [3].

- Stromal Preparation: Plate bone marrow-derived mesenchymal stem cells (MSCs), such as hTERT-immortalized MSCs (e.g., 2,500 cells/well in a 384-well plate), 16 hours prior.

- Sample Seeding: Co-culture primary or patient-derived xenograft (PDX) ALL cells (e.g., 1–3 × 10⁴ live blasts/well) with the MSCs in serum-free medium (e.g., AIM-V).

- Drug Treatment: Treat with Adavosertib at desired concentrations for 96 hours.

- Viability Quantification: Enumerate live cells using high-throughput fluorescence image analysis coupled with machine learning. Normalize cell counts to vehicle-only controls.

Analysis of Apoptosis and Cell Cycle by Flow Cytometry

This protocol helps determine the mechanism of cell death and cell cycle disruption [3].

- Cell Treatment: Treat cells with Adavosertib at the desired IC₅₀ concentration or in combination for 24-48 hours.

- Cell Harvesting: Collect cells, wash with PBS, and pellet.

- Staining: Resuspend cell pellet in a staining solution containing a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) and an Annexin V conjugate (e.g., Annexin V-FITC) to distinguish apoptotic cells.

- Analysis: Analyze samples using a flow cytometer. Use PI staining on Annexin V-negative cells to determine cell cycle distribution (G1, S, G2/M phases).

Beyond Chemosensitization: Novel Therapeutic Combinations

Research has expanded into combining WEE1 inhibitors with other targeted therapies and immunotherapy.

Combining with AKT Inhibition

Simultaneous inhibition of WEE1 and AKT is a novel strategy to activate p53 in wild-type TP53 cancers where it is silenced by MDM overexpression [4]. This combination:

- Synergistically inhibits melanoma cell growth and increases apoptosis [4].

- Induces immunogenic cell death (ICD), marked by calreticulin surface exposure [4].

- Increases expression of NK cell-activating ligands (NKG2D ligands), enhancing tumor cell recognition and lysis by NK cells [4].

Combining with Immunotherapy

WEE1 inhibition can modulate the tumor microenvironment to enhance immunotherapy response [4] [5].

- In tumor-associated dendritic cells (TADCs), WEE1 inhibition activates the cGAS/STING pathway, boosting production of IL-12 and type I interferons. This enhances T cell activation and improves tumor control [5].

- The combination of WEE1/AKT inhibition with anti-PD-1 therapy can transform immunologically "cold" tumors into "hot" ones, leading to complete regression of established tumors in pre-clinical models [4].

The diagram below summarizes these novel combination strategies.

WEE1 inhibition combines with AKT inhibitors or immunotherapy to activate immune cells [4] [5].

Key Takeaways for Researchers

- Adavosertib is the benchmark: For experimental design using "Wee1-IN-3," using Adavosertib as a positive control is highly recommended due to its well-characterized profile.

- p53 status is not the sole predictor: Efficacy is not exclusive to TP53-mutated models, particularly in hematological cancers and when combined with antimetabolites like cytarabine [3].

- Explore novel combinations: The most promising future directions lie in combining WEE1 inhibitors with AKT inhibitors, immune checkpoint blockers, and within optimized chemotherapeutic regimens [1] [4] [5].

References

- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances of WEE1 Inhibitors and Statins in ... [frontiersin.org]

- 3. Targeting WEE1 kinase as a p53-independent therapeutic ... [pmc.ncbi.nlm.nih.gov]

- 4. Targeting WEE1/AKT restores p53-dependent NK cell ... [pmc.ncbi.nlm.nih.gov]

- 5. Article Targeting WEE1 in tumor-associated dendritic cells ... [sciencedirect.com]

Comprehensive Technical Guide: WEE1-IN-3 Induced Mitotic Catastrophe

Introduction to WEE1 Kinase Biology and Mitotic Catastrophe

WEE1 Kinase Fundamentals WEE1 is a serine/threonine protein kinase that plays a critical role as a gatekeeper of the G2/M cell cycle checkpoint. Its primary molecular function involves phosphorylating Cyclin-Dependent Kinase 1 (CDK1) on tyrosine residue 15 (Tyr15), which maintains CDK1 in an inactive state and prevents premature entry into mitosis. This regulatory mechanism provides crucial time for DNA repair before cell division, thereby preserving genomic integrity in response to replication stress and DNA damage [1] [2]. The regulation of WEE1 itself is complex and involves multiple layers, including phosphorylation by checkpoint kinases such as Chk1 and binding to 14-3-3 proteins, which enhance its kinase activity and affect its subcellular localization [3].

Mitotic Catastrophe as Cell Death Mechanism Mitotic catastrophe represents a mode of cell death occurring during mitosis triggered by various stressors, including DNA damage, replication stress, or aberrant mitotic entry. It typically results from insufficient DNA repair before mitotic entry, leading to chromosomal missegregation, formation of micronuclei, and eventual cell death through apoptosis or other mechanisms. From a therapeutic perspective, mitotic catastrophe has emerged as a promising anticancer strategy because many cancer cells exhibit heightened replication stress and defective cell cycle checkpoints, particularly in the G1 phase due to frequent TP53 mutations. This creates a therapeutic vulnerability where cancer cells become dependent on the G2/M checkpoint controlled by WEE1, providing a window for selective targeting [1] [2].

WEE1-IN-3 Compound Profile and Characterization

Biochemical and Cellular Properties this compound is a potent and selective ATP-competitive inhibitor of WEE1 kinase, demonstrating remarkable biochemical potency with a reported IC50 value of <10 nM against the purified kinase [4]. This compound belongs to the class of small molecule inhibitors designed to specifically target the ATP-binding pocket of WEE1, thereby blocking its ability to phosphorylate CDK1 on Tyr15. In cellular models, this compound exhibits significant anti-proliferative activity across various cancer cell lines, with particular potency observed in the NCI-H23 non-small cell lung cancer line, where it demonstrates an IC50 of 42 nM as measured by CellTiter-Glo viability assays after 4 days of treatment [4].

Molecular and Pharmacological Profile The molecular structure of this compound (CAS No. 2272976-28-8) features a complex heterocyclic scaffold with formula C₂₈H₃₁N₇O₂ and molecular weight of 497.59 g/mol [4]. From a pharmaceutical perspective, this compound has satisfactory solubility properties in DMSO (up to 250 mg/mL, equivalent to 502.42 mM), though it's noted that hygroscopic DMSO significantly impacts solubility, necessitating freshly opened solvent for optimal results in experimental settings. For in vivo administration, recommended vehicle formulations include 10% DMSO in corn oil or more complex mixtures containing PEG300 and Tween-80 in saline, providing stable solutions for preclinical studies [4].

Table 1: Key Characteristics of this compound

| Parameter | Specification | Experimental Context |

|---|---|---|

| Biochemical IC₅₀ | <10 nM | Recombinant WEE1 kinase assay [4] |

| Cellular IC₅₀ | 42 nM (NCI-H23 cells) | CellTiter-Glo viability assay after 4 days [4] |

| Molecular Weight | 497.59 g/mol | Formula: C₂₈H₃₁N₇O₂ [4] |

| CAS Number | 2272976-28-8 | Chemical identifier [4] |

| Solubility | 250 mg/mL in DMSO | 502.42 mM; hygroscopic DMSO affects solubility [4] |

Mechanisms of WEE1 Inhibition and Synergistic Combinations

Core Molecular Mechanism The primary mechanism by which this compound induces mitotic catastrophe involves deregulation of CDK1 activity through abrogation of the inhibitory phosphorylation at Tyr15. Under normal conditions, DNA damage activates the ATR-CHK1 pathway, which in turn stimulates WEE1 to phosphorylate CDK1, enforcing G2 arrest and allowing DNA repair. When WEE1 is inhibited by this compound, this checkpoint control is abolished, leading to premature mitotic entry with unrepaired DNA damage. This results in mitotic catastrophe characterized by aberrant chromosome segregation, mitotic spindle defects, and ultimately cell death [1] [5]. Recent phosphoproteomic studies have revealed that WEE1 inhibition creates a distinct signaling landscape dominated by CDK1 hyperactivation, which influences global phosphorylation patterns and drives replication stress and DNA damage accumulation [5] [6].

Synergistic Therapeutic Combinations this compound and other WEE1 inhibitors demonstrate significant synergistic potential with various DNA-damaging agents and targeted therapies. The compound exhibits particularly strong synergy with antimetabolites such as cytarabine in acute myeloid leukemia (AML) models, where the combination therapy results in replication catastrophe through abrogation of cytarabine-induced S-phase arrest [7]. Additionally, WEE1 inhibition shows promising combination potential with hyperthermia, as demonstrated in ovarian cancer models where hyperthermia induces CDK1 hyperactivation, creating a synthetic lethal interaction with WEE1 inhibition [5]. In the context of targeted therapies, WEE1 inhibitors effectively overcome resistance to FLT3 inhibitors in AML with specific FLT3-ITD mutations and enhance sensitivity to imatinib in chronic myeloid leukemia (CML) through modulation of DNA damage repair pathways [8] [9].

This compound Mechanism: Abrogates G2/M checkpoint, forcing mitotic entry with DNA damage.

Experimental Protocols for Assessing Mitotic Catastrophe

Cell-Based Viability and Cell Cycle Analysis To evaluate the anti-proliferative effects of this compound, researchers should employ standardized viability assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures cellular ATP levels as a proxy for metabolically active cells. The established protocol involves treating cancer cells (e.g., NCI-H23, Molm13, or MV4-11) with a concentration gradient of this compound for 72-96 hours, followed by quantification of viability relative to DMSO-treated controls [4] [7]. For cell cycle analysis, flow cytometry with BrdU/EdU incorporation and DNA staining (e.g., propidium iodide) provides robust assessment of cell cycle perturbations. The typical workflow involves treating cells with this compound (at IC50-IC75 concentrations) for 24-48 hours, pulsing with EdU for 1-2 hours, followed by fixation, staining, and flow cytometric analysis. Key observations expected with WEE1 inhibition include accumulation of cells in S-phase (due to replication stress) and increased G2/M population, followed by the appearance of sub-G1 population indicating apoptotic cells [7] [5].

DNA Damage and Mitotic Catastrophe Assessment Comprehensive evaluation of DNA damage response involves immunofluorescence staining for γH2AX (Ser139 phosphorylation), a well-established marker of DNA double-strand breaks. The protocol typically includes treating cells with this compound alone or in combination with DNA-damaging agents, followed by fixation, permeabilization, and staining with anti-γH2AX antibody and appropriate fluorescent secondary antibodies. Quantification of γH2AX foci per cell provides a quantitative measure of DNA damage accumulation [8] [5]. For direct assessment of mitotic catastrophe, researchers should examine morphological features including micronuclei formation, multinucleated cells, and nuclear abnormalities using high-content imaging of cells stained with DNA dyes (e.g., DAPI or Hoechst) and mitotic markers (e.g, anti-phospho-histone H3 Ser10). These morphological assessments are particularly informative when combined with time-lapse live-cell imaging to track the fate of individual cells entering mitosis with DNA damage [5] [2].

Table 2: Key Experimental Protocols for this compound Studies

| Assay Type | Key Readouts | Technical Considerations |

|---|---|---|

| Cell Viability (CellTiter-Glo) | IC₅₀ values, proliferation inhibition | 72-96 hour treatment; use of replicates essential [4] |

| Cell Cycle Analysis (Flow Cytometry) | S-phase accumulation, sub-G1 population | Combine EdU/BrdU with DNA staining; time-course important [7] [5] |

| DNA Damage (γH2AX Immunofluorescence) | Foci per cell, intensity quantification | Validate antibody specificity; include positive controls [8] [5] |

| Mitotic Catastrophe (Morphological) | Micronuclei, multinucleated cells | High-content imaging; combine with apoptosis markers [5] [2] |

| Western Blot Analysis | CDK1 pTyr15, CDK1 total, γH2AX, PARP cleavage | Monitor CDK1 activation and apoptosis induction [5] [9] |

Advanced Functional Assays For more specialized investigations, DNA fiber assays provide direct measurement of replication dynamics. This technique involves pulse-labeling cells with two different nucleotide analogs (e.g., IdU and CldU), spreading DNA fibers on slides, and immunostaining to visualize and measure replication tract lengths. WEE1 inhibition typically results in reduced replication fork speed and increased origin firing, indicating replication stress [5]. Additionally, homologous recombination reporter assays (e.g., DR-GFP system) enable quantitative assessment of DNA repair efficiency. In this system, cells are transfected with specific endonucleases (e.g., I-SceI) to induce double-strand breaks in a GFP-based reporter, and repair efficiency is quantified by flow cytometry based on GFP-positive cells. WEE1 inhibition has been shown to impair proper recruitment of RAD51/BRCA1 to DNA damage sites, thereby compromising homologous recombination repair [8].

Experimental workflow for evaluating this compound induced mitotic catastrophe.

Translational Implications and Future Directions

The compelling preclinical data on this compound and related WEE1 inhibitors supports their translational potential in cancer therapy, particularly for malignancies characterized by high replication stress and TP53 mutations. The synergistic interactions observed between WEE1 inhibition and conventional DNA-damaging agents (e.g., cytarabine, platinum compounds) and targeted therapies (e.g., FLT3 inhibitors, imatinib) provide strong rationale for combination regimens in clinical settings [7] [8] [9]. Additionally, emerging research indicates that WEE1 inhibition may have immunomodulatory effects by enhancing antigen presentation and activating the cGAS-STING pathway in dendritic cells within the tumor microenvironment, suggesting potential applications in combination with immunotherapy [10].

References

- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies ... [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of WEE1 Inhibitors and Statins in ... [frontiersin.org]

- 3. Positive Regulation of Wee1 by Chk1 and 14-3-3 Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Wee1 Inhibitor [medchemexpress.com]

- 5. Comprehensive multi-omics analysis reveals WEE1 as a ... [nature.com]

- 6. Temporal phosphoproteomics reveals WEE1-dependent ... [sciencedirect.com]

- 7. Integrated genomic analyses identify WEE1 as a critical ... [pmc.ncbi.nlm.nih.gov]

- 8. Wee1 promotes cell proliferation and imatinib resistance in ... [pmc.ncbi.nlm.nih.gov]

- 9. A key role of the WEE1-CDK1 axis in mediating TKI ... [nature.com]

- 10. Article Targeting WEE1 in tumor-associated dendritic cells ... [sciencedirect.com]

Pharmacological Profile of a Highly Selective Wee1 Inhibitor

While data on "Wee1-IN-3" is sparse, a 2024 study published in the Journal of Medicinal Chemistry describes the advanced compound 12h, which is a highly selective and potent Wee1 inhibitor. The profile below summarizes the key characteristics of this related compound [1].

| Parameter | Profile / Value |

|---|---|

| Compound ID | 12h |

| Primary Target | Wee1 Kinase |

| Key Activity | Potent and highly selective Wee1 inhibition [1] |

| Kinase Selectivity | Clean kinase profile (highly selective) [1] |

| Antitumor Efficacy | Strong antiproliferative effects on colorectal cancer (Lovo) cells, both in vitro and in vivo [1] |

| Mechanism of Action | Induces cell apoptosis [1] |

| Pharmacokinetics | Favorable profile [1] |

Wee1 Kinase: Target Biology and Therapeutic Mechanism

Wee1 is a nuclear tyrosine kinase that is a critical regulator of the G2/M cell cycle checkpoint [2] [3]. Its main function is to prevent cells with damaged DNA from entering mitosis, thereby preserving genomic integrity.

The diagram below illustrates the core mechanism of Wee1 and how its inhibition leads to cancer cell death, especially in p53-deficient cells.

Figure 1: Mechanism of Wee1 inhibition. In p53-defective cancer cells, the G1 checkpoint is impaired. Wee1 inhibition forces premature mitotic entry with unrepaired DNA damage, leading to cell death [2] [4] [3].

Experimental Evidence & Research Applications

The antitumor efficacy of Wee1 inhibitors is validated through standard preclinical experiments. The workflow below outlines a typical in vivo study design used to evaluate compound efficacy, based on the methodologies described in the search results [1] [5].

Figure 2: A generalized workflow for evaluating the efficacy of a Wee1 inhibitor in a mouse xenograft model [1] [5].

Beyond monotherapy, research highlights strong synergistic effects when Wee1 inhibitors are combined with other agents. Key synergistic partners from recent studies include [2] [6] [7]:

- DNA-damaging chemotherapies (e.g., cisplatin, gemcitabine, carboplatin)

- Ionizing Radiation

- Hyperthermia (heating of tissue)

- Glutaminase (GLS1) inhibitors

- Agents causing mRNA translation defects

References

- 1. Enhancing Pharmacokinetics and Antitumor Efficacy [pubmed.ncbi.nlm.nih.gov]

- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A WEE1 family business: regulation of mitosis, cancer ... [jhoonline.biomedcentral.com]

- 4. WEE-family kinases in cancer: synthetic lethal interactions ... [sciencedirect.com]

- 5. WEE1 inhibition induces glutamine addiction in T-cell acute ... [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive multi-omics analysis reveals WEE1 as a ... [nature.com]

- 7. WEE1 inhibitors synergise with mRNA translation defects ... [nature.com]

protocol for Wee1-IN-3 in vitro kinase inhibition assay

Known Activity Data for Wee1-IN-3

The table below summarizes the quantitative data available for this compound from a single source [1].

| Assay Type | Description | Result (IC₅₀) | Context & Notes |

|---|---|---|---|

| Biochemical Assay | In vitro inhibition of Wee1 kinase | < 10 nM | Described as a "potent" inhibitor [1]. |

| Cellular Assay | Antiproliferative activity (NCI-H23 cells) | 42 nM | Reduction in cell viability after 4 days (CellTiter-Glo assay) [1]. |

Guidelines for Protocol Development

In the absence of a explicit protocol for this compound, you can design a robust kinase inhibition assay based on standard practices for evaluating kinase inhibitors and the following general principles:

- Assay Type: Use a homogeneous time-resolved fluorescence (HTRF) or fluorescence polarization (FP) kinase assay, which are common for high-throughput screening. The assay should measure the phosphorylation of a peptide substrate by the Wee1 kinase domain.

- Key Reagents:

- Enzyme: Recombinant human Wee1 kinase domain (a construct spanning residues 342-646 was used in structural studies) [2].

- Inhibitor: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be constant (e.g., 1%) across all wells.

- Substrate and Cofactor: A tyrosine-containing peptide substrate and ATP.

- Experimental Procedure:

- Dilution Series: Prepare this compound in a 10-point, half-log serial dilution in DMSO, then further dilute into assay buffer.

- Reaction Setup: Incubate the Wee1 kinase with the inhibitor solution for a pre-determined time (e.g., 15-30 minutes) to allow for binding.

- Kinase Reaction: Initiate the reaction by adding a mixture of ATP and substrate. The reaction should be carried out at a defined temperature (e.g., 25°C or 30°C) for a linear period (e.g., 60 minutes).

- Detection: Stop the reaction with a detection reagent (e.g., EDTA and HTRF anti-phospho-antibody mix) and read the signal after stabilization.

- Data Analysis: Plot the signal (e.g., fluorescence ratio) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

The following workflow diagram outlines these key steps:

Important Considerations for Your Research

- Validation is Crucial: The primary data for this compound comes from a commercial supplier [1]. It is highly recommended to validate its potency and selectivity in your own laboratory's assay systems.

- Assess Selectivity: To understand its potential off-target effects, you could profile this compound against a panel of other kinases, especially those with structural similarities to Wee1, such as PLK1, which is a known off-target for other Wee1 inhibitors like AZD1775 [2] [3].

- Cellular Activity Confirmation: The provided cellular IC₅₀ in a viability assay suggests the compound can penetrate cells [1]. For your research, follow-up cellular experiments (e.g., Western blot analysis of CDK1 phosphorylation at Tyr15) are needed to confirm on-target engagement.

References

Comprehensive Application Notes and Protocols: WEE1 Inhibitors in Combination with DNA-Damaging Agents for Cancer Therapy

Introduction to WEE1 Biology and Mechanistic Background

WEE1 is a tyrosine kinase that plays a critical role in cell cycle regulation, particularly at the G2/M checkpoint. This kinase phosphorylates and inactivates cyclin-dependent kinases 1 and 2 (CDK1/CDK2) through modification of a conserved tyrosine residue (Tyr15), effectively halting cell cycle progression to allow DNA damage repair [1] [2]. Cancer cells, particularly those with TP53 mutations and compromised G1 checkpoint functionality, become heavily dependent on the G2/M checkpoint for survival after DNA damage [3] [2]. WEE1 inhibition disrupts this critical checkpoint, forcing premature entry into mitosis with accumulated DNA damage, ultimately leading to mitotic catastrophe and cell death [1] [2].

The synergistic effect between WEE1 inhibitors and DNA-damaging agents stems from the fundamental role of WEE1 in maintaining genomic integrity. When DNA damage occurs, the ATR/CHK1 pathway activates WEE1, which then phosphorylates CDK1, preventing cyclin B-CDK1 complex activation and stalling the cell at G2 phase [1]. This stalling provides time for DNA repair mechanisms to function. Inhibition of WEE1 short-circuits this process, leading to unscheduled mitotic entry with unresolved DNA lesions. Additionally, WEE1 inhibition causes replication stress by allowing aberrant origin firing during S phase, further compounding genomic instability [1] [4]. This dual mechanism of action—G2 checkpoint abrogation and replication stress induction—forms the rational basis for combining WEE1 inhibitors with DNA-damaging agents.

Therapeutic Applications and Cancer Contexts

Specific Cancer Indications

The combination of WEE1 inhibitors with DNA-damaging agents has demonstrated particular efficacy in TP53-mutant cancers, which lack functional G1 checkpoint control. In urothelial carcinoma (UC), which exhibits high TP53 mutation rates, the WEE1 inhibitor AZD1775 significantly enhanced the anticancer activity of cisplatin by increasing cellular apoptosis through G2/M checkpoint inhibition and exacerbation of DNA damage processes [3]. Similar synergistic effects have been observed in cervical cancer models, where AZD1775 combined with irradiation resulted in significantly decreased clonogenic survival and increased apoptosis, associated with G2 checkpoint abrogation and persistent DNA damage [5].

In lung adenocarcinoma with KRAS G12C mutations, the WEE1 inhibitor adavosertib sensitized cancer cells to KRAS G12C inhibitors through the MYBL2-RRM2 axis, which is associated with poor prognosis in lung cancer [6]. This combination induced extensive DNA replication stress, disrupted cell cycle progression, caused DNA damage, and ultimately led to apoptosis. For triple-negative breast cancer (TNBC), AZD1775 potentiated olaparib sensitivity by modulating DNA damage response pathways, suggesting that WEE1 inhibition can broaden the application range of PARP inhibitors even in cancers without BRCA mutations [4].

Immune Modulatory Effects

Emerging evidence indicates that WEE1 inhibition also modulates antitumor immunity. Recent research has demonstrated that WEE1 inhibition in tumor-associated dendritic cells (TADCs) activates the cGAS/STING pathway, enhancing IL-12 and type I interferon expression, which subsequently boosts T cell activation and cytokine production [7]. This immunomodulatory effect suggests that WEE1 inhibitors can enhance the efficacy of immune checkpoint blockade therapy and improve DC vaccine strategies, providing a compelling rationale for triple-combination approaches involving DNA-damaging agents, WEE1 inhibitors, and immunotherapy [7].

Experimental Protocols and Methodologies

In Vitro Combination Studies

Cell Culture and Reagent Preparation

- Cell Lines: Utilize appropriate cancer cell lines based on research questions. For TP53-mutant models, urothelial carcinoma lines (BFTC-909, T24) or cervical cancer lines (HeLa, SiHa) have been well-documented [3] [5]. Culture cells in recommended media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [6].

- Reagent Preparation: Prepare stock solutions of WEE1 inhibitors (AZD1775/adavosertib) in DMSO and DNA-damaging agents (cisplatin, olaparib, radiation) according to manufacturer specifications. Aliquot and store at -20°C or as recommended. For working concentrations, dilute stocks in culture medium to achieve desired final concentrations, ensuring DMSO concentration does not exceed 0.1% in treated cells [3] [4].

Viability and Apoptosis Assays

- MTT Assay: Seed cells in 96-well plates at density of 2.5×10³ cells/well and allow attachment overnight. Treat with WEE1 inhibitor alone, DNA-damaging agent alone, or combinations for 72 hours. Add 50μL MTT reagent (5mg/mL) to each well and incubate for 4 hours. Discard supernatant and dissolve formazan crystals in 50μL DMSO. Measure optical density at 570nm using a plate reader [3].

- Apoptosis Assay: Seed cells into 6-well plates and treat with compounds for 48 hours. Harvest cells and stain with Annexin V-APC and propidium iodide (PI) for 15 minutes. Analyze apoptotic cells using flow cytometry with appropriate gating strategies. Annexin V+/PI- cells represent early apoptosis, while Annexin V+/PI+ cells represent late apoptosis/necrosis [3].

- Colony Formation Assay: Treat cells with compounds for 24 hours, then seed 100 cells/well into 6-well plates. Incubate for 14 days with medium changes every 3-4 days. Fix and stain colonies with 0.1% crystal violet for 20 minutes at room temperature. Count colonies consisting of >50 cells manually or using automated colony counters [3].

Cell Cycle Analysis

- Seed cells in 6-well plates and treat with compounds for specified durations (typically 24-48 hours). Harvest cells, wash with PBS, and fix in cold 70% ethanol for 30 minutes at 4°C. Treat cells with RNase A to remove RNA, then stain with propidium iodide. Analyze DNA content per cell using flow cytometry measuring PI intensity at 561nm excitation and 610/20 emission. Determine cell cycle distribution using analysis software such as FlowJo [3] [4].

Western Blot Analysis

- Harvest cell pellets after treatment and lyse in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay. Separate 30μg protein per sample via SDS-PAGE (4-12% Bis-Tris gels) and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-CDC2 (Tyr15), γH2AX, cleaved PARP, cleaved caspase-3, p-CHK1 (Ser345), and GAPDH as loading control [3] [8]. Incubate with appropriate HRP-conjugated secondary antibodies, develop using ECL detection system, and image with chemiluminescence detection systems.

In Vivo Combination Studies

Xenograft Mouse Models

- Cell Line-Derived Xenografts: Subcutaneously inject 5×10⁶ cancer cells (e.g., SiHa cervical cancer cells, OVCAR3 ovarian cancer cells) in one flank of 6-8 week old immunocompromised mice (NSG or nude mice) [8] [5]. Allow tumors to establish until they reach approximately 100-150mm³ volume (typically 6 weeks post-inoculation).

- Treatment Groups: Randomize mice into 4 groups (n=10 per group): (1) Vehicle control; (2) WEE1 inhibitor alone; (3) DNA-damaging agent alone; (4) Combination therapy. For AZD1775, administer via oral gavage at 60-75 mg/kg once or twice daily for 2 consecutive days per week over 3 weeks. For cisplatin, administer via intraperitoneal injection at 2-3 mg/kg once weekly [3] [5].

- Tumor Measurement and Analysis: Measure tumor dimensions every 3 days using calipers. Calculate tumor volume using the formula: (4/3)πr³ or (length × width²)/2. Calculate tumor growth inhibition (%TGI) at study endpoint using the formula: %TGI = [1 - (Tt/T0)/(Ct/C0)] / [1 - (C0/Ct)] × 100, where Tt = treated median volume at endpoint, T0 = treated median volume at day 0, Ct = control median volume at endpoint, C0 = control median volume at day 0 [8].

- Immunohistochemical Analysis: At endpoint, harvest tumors, fix in formalin, and embed in paraffin. Section tissues and perform IHC staining for γH2AX (DNA damage), Ki-67 (proliferation), and TUNEL (apoptosis) according to standard protocols [5].

Signaling Pathways and Mechanisms of Action

The synergistic interaction between WEE1 inhibitors and DNA-damaging agents involves a complex interplay of signaling pathways that regulate cell cycle progression, DNA damage response, and apoptosis. The following diagram illustrates these key mechanisms:

Figure 1: Mechanism of WEE1 Inhibitors in Combination with DNA-Damaging Agents

This diagram illustrates how WEE1 inhibitors abrogate the DNA damage-induced G2/M checkpoint, forcing premature mitotic entry and causing mitotic catastrophe. Additional mechanisms include RRM2 degradation leading to dNTP pool depletion, MUS81 activation causing replication fork collapse, and activation of the cGAS/STING pathway in tumor-associated dendritic cells for immune modulation [6] [1] [7].

Quantitative Data Analysis and Synergy Assessment

Efficacy Data from Preclinical Studies

Table 1: Summary of WEE1 Inhibitor Combination Efficacy in Preclinical Models

| Cancer Type | Model System | WEE1 Inhibitor | Combination Agent | Key Efficacy Metrics | Proposed Mechanism |

|---|

| Urothelial Carcinoma [3] | BFTC-909 & T24 cell lines; Xenograft mice | AZD1775 (50 nM in vitro, 60 mg/kg in vivo) | Cisplatin (2 μM in vitro, 3 mg/kg in vivo) | • Significant apoptosis increase • Tumor growth inhibition • Enhanced γH2AX expression | G2/M checkpoint abrogation Increased DNA damage | | Cervical Cancer [5] | HeLa & SiHa cell lines; Xenograft & PDX models | AZD1775 (100 nM in vitro, 60 mg/kg in vivo) | Radiation (4-6 Gy in vitro, 2 Gy×3 fractions in vivo) | • Decreased clonogenic survival • Increased apoptosis (90.2% vs 21.5% in HeLa) • Tumor growth delay | G2 checkpoint abrogation Persistent DNA damage | | Triple-Negical Breast Cancer [4] | MDA-MB-231 & BT-549 cell lines; Xenograft models | AZD1775 (IC~50~: 0.36-0.81 μmol/L) | Olaparib (PARP inhibitor) | • Increased sub-G1 population • Enhanced apoptosis • Synergistic growth inhibition | HR deficiency induction Replication stress | | Ovarian & Breast Cancer [8] | OVCAR3 & MDA-MB-436 cell lines; Xenograft models | Adavosertib | SRA737 (CHK1 inhibitor) | • Significant survival reduction • Growth inhibition in vivo • Functional DDR impairment | Dual checkpoint inhibition S phase accumulation |

Biomarker Analysis and Validation

Assessment of predictive biomarkers is essential for identifying responsive cancer models and understanding resistance mechanisms. Key biomarkers for monitoring WEE1 inhibitor activity include:

- pHH3 (Phospho-Histone H3): Mitotic marker that increases upon WEE1 inhibition-induced premature mitotic entry [5]

- γH2AX: Marker of DNA double-strand breaks that persists in combination therapy [3] [5]

- pCDC2 (Tyr15): Direct target of WEE1; decreased phosphorylation indicates target engagement [8] [4]

- Cleaved Caspase-3 and PARP: Apoptosis markers that increase in sensitive models [3] [4]

Functional assessments should include cell cycle analysis to confirm G2 checkpoint abrogation and S-phase accumulation, as well as DNA repair capacity assays to evaluate homologous recombination and non-homologous end joining efficiency [8]. In immune-competent models, evaluation of T cell activation markers and cytokine production (IL-12, type I interferons) can assess immunomodulatory effects [7].

Technical Considerations and Troubleshooting

Practical Implementation Notes

Dosing Schedule Optimization: The sequence and timing of administration significantly impact combination efficacy. Generally, WEE1 inhibitor administration 1-2 hours before DNA-damaging agents has shown optimal synergy in preclinical models [5]. This schedule allows for maximal checkpoint abrogation when cells are processing DNA damage.

Concentration Range Finding: For initial in vitro studies, titrate WEE1 inhibitors (0.1-1 μM for AZD1775) with varying concentrations of DNA-damaging agents to establish synergistic concentrations without excessive single-agent toxicity. Monitor for pHH3 elevation and pCDC2 (Tyr15) reduction as evidence of target engagement [4].

Handling and Storage: Reconstitute WEE1 inhibitors in DMSO according to manufacturer recommendations. Aliquot and store at -20°C to avoid freeze-thaw cycles. For in vivo studies, prepare fresh suspensions in recommended vehicles before each administration [3].

Troubleshooting Common Issues

- Limited Single-Agent Activity: WEE1 inhibitors may show limited efficacy as single agents in some models. Focus on combination approaches, particularly in TP53-deficient backgrounds or models with high replication stress [2] [4].

- Toxicity Management: Combination therapies may enhance toxicity. Implement careful monitoring in in vivo studies, including regular weight measurement and clinical observation. Consider adjusted dosing schedules (e.g., 2 days on/5 days off) to manage toxicity while maintaining efficacy [5].

- Variable Response Across Models: Response to WEE1 inhibition can vary even within the same cancer type. Conduct comprehensive biomarker assessment (TP53 status, replication stress markers, baseline DDR capacity) to identify responsive models [4].

Conclusion and Future Perspectives

The combination of WEE1 inhibitors with DNA-damaging agents represents a promising therapeutic strategy that leverages the dependency of many cancers on intact G2/M checkpoint control. The compiled protocols and data provide a framework for evaluating these combinations in preclinical models, with emphasis on mechanistic validation through DNA damage and cell cycle analysis. Future directions include optimizing combination schedules with emerging agents like immune checkpoint inhibitors [7], developing predictive biomarker panels beyond TP53 status [4], and exploring rational triple-combination approaches to overcome resistance mechanisms. The continuous refinement of these application protocols will facilitate the translational development of WEE1-targeted combination therapies.

References

- 1. Targeting the DNA Damage Response for Cancer Therapy by ... [pmc.ncbi.nlm.nih.gov]

- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin ... [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor effect of a WEE1 inhibitor and potentiation ... [nature.com]

- 5. Anti-Tumor Effects of Wee1 Kinase Inhibitor & Radiotherapy [nature.com]

- 6. WEE1 inhibitor exerts synergistic effect with KRAS G12C ... [pmc.ncbi.nlm.nih.gov]

- 7. Article Targeting WEE1 in tumor-associated dendritic cells ... [sciencedirect.com]

- 8. Characterizing functional DNA damage and response ... [nature.com]

Wee1-IN-3 dosing schedule for in vivo efficacy studies

Established Wee1 Inhibitor Dosing Schedules

The following table summarizes key dosing information for Wee1 inhibitors from recent research and clinical trials, which can inform your experimental design [1].

| Inhibitor Name | Study Type | Combination Agent(s) | Dosing Schedule | Cycle Duration |

|---|---|---|---|---|

| Adavosertib (AZD1775) | Phase I (Monotherapy) | None | 225 mg, twice daily for 2.5 days, 2 weeks on, 1 week off [1] | 21 days (q21d) |

| Adavosertib (AZD1775) | Phase I / II | Gemcitabine | 175 mg, once daily for 2 days per week (Days 1, 8, 15) with Gemcitabine [1] | 28 days (q28d) |

| Adavosertib (AZD1775) | Phase I / II | Carboplatin | 225 mg, twice daily for 2.5 days in Week 1 with Carboplatin (Day 1) [1] | 21 days (q21d) |

| Adavosertib (AZD1775) | Phase I / II | Paclitaxel | 225 mg, twice daily for 2.5 days per week with weekly Paclitaxel [1] | 28 days (q28d) |

| Azenosertib (ZN-c3) | Preclinical (Monotherapy) | None | Various schedules explored (e.g., intermittent) to preserve anti-tumor activity with minimal toxicity [2] | Varies |

Proposed Protocol for In Vivo Dosing Schedule Determination

Since a direct protocol for Wee1-IN-3 is unavailable, you can establish one empirically. The workflow below outlines the key stages of this process.

Stage 1: Preliminary Pharmacokinetics (PK) Study

Objective: To understand the absorption and elimination profile of this compound in your animal model.

- Methodology:

- Administer a single dose of this compound (e.g., via oral gavage) to tumor-bearing mice.

- Collect blood plasma at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

- Analyze samples using LC-MS/MS to determine plasma concentration.

- Calculate PK parameters: C~max~ (peak plasma concentration), T~max~ (time to C~max~), AUC (area under the curve, exposure), t~1/2~ (elimination half-life) [3].

Stage 2: Single-Dose Efficacy and Pharmacodynamics (PD) Pilot

Objective: To link drug exposure to biological effect and identify a minimum effective dose.

- Methodology:

- Randomize mice into groups receiving a single dose of vehicle or this compound at escalating doses (e.g., 10, 30, 100 mg/kg).

- PD Analysis: Sacrifice a subset of mice 6-12 hours post-dose. Collect tumor samples for Western blot analysis to assess target engagement by measuring a reduction in pCDK1 (Tyr15) levels [4] [2].

- Efficacy Correlation: The dose that produces a significant, sustained reduction in pCDK1 is a candidate for the multi-dose study.

Stage 3: Multi-Dose Efficacy and Schedule Optimization

Objective: To evaluate anti-tumor efficacy and test different administration schedules.

- Methodology:

- Based on Stages 1 & 2, select 2-3 promising dose levels.

- Test different schedules in tumor-bearing mice (e.g., n=8-10/group):

- Monitor body weight (toxicity) and tumor volume twice weekly.

- Endpoint Analysis: At study end, harvest tumors for analysis of apoptosis (e.g., cleaved caspase-3) and DNA damage (e.g., γH2AX) [4] [2].

Stage 4: Confirmatory Study with Combination (If Applicable)

Objective: To finalize the dosing schedule of this compound in a clinically relevant combination.

- Methodology:

Wee1 Inhibition Mechanism & Experimental Rationale

The rationale for these schedules is rooted in the mechanism of Wee1 inhibition. The following diagram illustrates the key pathways and how Wee1 inhibitors exert their effect.

The core mechanism involves abrogating the G2/M cell cycle checkpoint, particularly in p53-deficient cancer cells that heavily rely on this pathway for DNA repair. Inhibition of Wee1 leads to unscheduled activation of CDK1/cyclin B complexes, forcing cells with unrepaired DNA damage into mitosis, resulting in mitotic catastrophe and apoptosis [5].

- Biomarker Analysis: The key pharmacodynamic biomarker for confirming target engagement in your in vivo models is a reduction in phospho-CDK1 (Tyr15) in tumor lysates, as demonstrated in studies of other Wee1 inhibitors [4] [2].

- Efficacy Endpoints: Successful inhibition should also lead to increased markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3) [4] [2].

References

- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azenosertib Is a Potent and Selective WEE1 Kinase Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing Pharmacokinetics and Antitumor Efficacy [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative phosphoproteomics reveals Wee1 kinase as a ... [pmc.ncbi.nlm.nih.gov]

- 5. A WEE1 family business: regulation of mitosis, cancer ... [jhoonline.biomedcentral.com]

cell cycle analysis protocol using flow cytometry with Wee1-IN-3

Mechanistic Role of WEE1 Inhibition in Cell Cycle Progression

WEE1 is a kinase that acts as a crucial regulator of the G2/M cell cycle checkpoint. It phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1), thereby preventing entry into mitosis to allow time for DNA repair [1]. Inhibiting WEE1 forces cells to bypass this checkpoint.

The table below summarizes the key cellular consequences of WEE1 inhibition relevant to your cell cycle analysis:

| Key Effect | Underlying Mechanism | Observed Phenotype in Cell Cycle |

|---|---|---|

| Premature Mitotic Entry [2] [3] | Accumulation of active, non-phosphorylated CDK1 drives unscheduled transition from G2 to M phase. | Increased proportion of cells in G2/M and M phase; may see mitotic figures. |

| Replication Stress & DNA Damage [4] [5] | Causes aberrant firing of replication origins and impaired DNA damage repair (DDR) pathways. | Increased DNA damage markers (e.g., γH2AX); accumulation of cells in S-phase. |

| Mitotic Catastrophe & Apoptosis [4] [3] | Cells enter mitosis with unrepaired DNA damage, leading to fatal chromosomal segregation errors. | Increased sub-G1 cell population (indicative of apoptosis). |

Proposed Workflow for Cell Cycle Analysis

The following diagram outlines a generalized experimental workflow you can adapt for studying Wee1-IN-3, based on standard procedures and the expected biology.

Expected Outcomes & Interpretation

When you treat cells with a WEE1 inhibitor like this compound, you should anticipate specific shifts in the cell cycle profile compared to untreated controls. The table below outlines these expected changes:

| Cell Cycle Phase | Expected Change with this compound | Biological Interpretation |

|---|---|---|

| Sub-G1 | Increase | Induction of apoptosis following mitotic catastrophe [3]. |

| G0/G1 | Decrease | Reduced population as cells are pushed through the cycle [3]. |

| S Phase | Potential increase or accumulation of "non-replicating S-phase" cells | Indicator of replication stress, where cells have initiated but cannot complete DNA synthesis [5]. |

| G2/M | Significant increase | Direct consequence of abrogating the G2/M checkpoint, forcing cells into premature mitosis [2]. |

Enhancing Your Experimental Design

To build a more comprehensive application note, consider integrating the following analyses, which are supported by the research:

- DNA Damage Analysis: Complement your cell cycle analysis by measuring the DNA damage marker γH2AX via western blotting or immunofluorescence [4] [5]. This provides a direct link between the observed cell cycle disruption and genomic instability.

- Apoptosis Assay: Use Annexin V staining in parallel with PI to confirm and quantify the induction of apoptosis in the treated cell population.

- Combination Studies: The literature strongly suggests that WEE1 inhibition has synergistic effects with various agents. You could design experiments combining this compound with:

Critical Considerations and Troubleshooting

- Cell Line Selection: The efficacy of WEE1 inhibitors can be influenced by the genetic background of the cell line. Pay close attention to the status of TP53 (often mutated, increasing reliance on the G2/M checkpoint) and CCNE1 (cyclin E1) amplification, which has been identified as a potential predictive biomarker for sensitivity [3].

- Time and Dose Titration: The effects of this compound are highly dependent on concentration and exposure time. A pilot experiment to establish a dose-response and time-course is essential. Look for a clear increase in the G2/M fraction and the emergence of a sub-G1 population at higher doses or longer exposures.

- Gating Strategy: When analyzing flow cytometry data, carefully gate to exclude doublets (using a PI-Width vs. PI-Area plot) to ensure an accurate measurement of the DNA content.

References

- 1. S1PR3 inhibition impairs cell cycle checkpoint via the AKT ... [translational-medicine.biomedcentral.com]

- 2. WEE1 kinase inhibition reverses G2/M cell cycle ... [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin E1 overexpression sensitizes ovarian cancer cells to ... [pmc.ncbi.nlm.nih.gov]

- 4. WEE1 inhibitor exerts synergistic effect with KRAS G12C ... [nature.com]

- 5. Comprehensive multi-omics analysis reveals WEE1 as a ... [nature.com]

- 6. Article Targeting WEE1 in tumor-associated dendritic cells ... [sciencedirect.com]

- 7. WEE1 inhibition enhances the antitumor immune response ... [sciencedirect.com]

Wee1-IN-3: Application Notes & Experimental Protocols for Cancer Research

1. Compound Overview and Mechanism of Action